2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene

Stable Isotope Dilution Assay LC-MS/MS Quantitation Bioanalytical Method Validation

2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene (CAS 1346604-31-6) is a stable isotope-labeled thiophene derivative in which six hydrogen atoms of the two 3-methyl groups are replaced by deuterium (d6). This compound is a deuterated analog of the key synthetic intermediate 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene (CAS 109857-81-0), which is used to construct the GABA uptake inhibitor tiagabine and related proline derivatives.

Molecular Formula C14H15BrS2
Molecular Weight 333.335
CAS No. 1346604-31-6
Cat. No. B585013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene
CAS1346604-31-6
Molecular FormulaC14H15BrS2
Molecular Weight333.335
Structural Identifiers
SMILESCC1=C(SC=C1)C(=CCCBr)C2=C(C=CS2)C
InChIInChI=1S/C14H15BrS2/c1-10-5-8-16-13(10)12(4-3-7-15)14-11(2)6-9-17-14/h4-6,8-9H,3,7H2,1-2H3/i1D3,2D3
InChIKeyKRXSGXVUQKRSCK-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene (CAS 1346604-31-6): A Deuterated Intermediate for GABA-Targeted Research


2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene (CAS 1346604-31-6) is a stable isotope-labeled thiophene derivative in which six hydrogen atoms of the two 3-methyl groups are replaced by deuterium (d6) . This compound is a deuterated analog of the key synthetic intermediate 4-bromo-1,1-bis(3-methyl-2-thienyl)-1-butene (CAS 109857-81-0), which is used to construct the GABA uptake inhibitor tiagabine and related proline derivatives [1]. As a deuterated synthon, it serves as a critical tool for generating isotopically labeled internal standards for quantitative bioanalytical methods and for mechanistic metabolic studies of GABA transporter inhibitors .

Why Unlabeled 2,2'-(4-Bromo-1-butenylidene)bis-3-methylthiophene Cannot Substitute the d6 Analog in Quantitative Bioanalysis


Generic substitution of the deuterated (d6) compound with its protium analog (CAS 109857-81-0) is not feasible in applications requiring exact mass differentiation. The unlabeled compound possesses a monoisotopic mass of 332.0 Da, while the d6 isotopologue exhibits a mass of 338.0 Da (a +6 Da shift) . This mass shift is essential for stable-isotope dilution LC-MS/MS assays, where the internal standard must co-elute with the analyte yet be distinguishable by mass spectrometry. Without this shift, the internal standard signal would be indistinguishable from the analyte, compromising assay accuracy, precision, and the ability to correct for matrix effects [1]. Furthermore, the protium analog is the substrate for downstream chemical reactions (e.g., N-alkylation to form tiagabine), whereas the d6 analog is specifically required to produce deuterated product standards for quantitative pharmacokinetic and metabolic investigations [2].

Quantitative Differentiation Evidence for 2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene


Mass Spectrometric Differentiation: +6 Da Mass Shift Enables Internal Standard Use

The d6 compound provides a +6.00 Da mass shift relative to the unlabeled analog (CAS 109857-81-0). The unlabeled compound has a monoisotopic mass of 332.0175 Da, while the d6 isotopologue has a mass of 338.0552 Da, as calculated from its molecular formula C14H9D6BrS2 . This mass difference is critical for its function as an internal standard: in LC-MS/MS, the d6 compound co-elutes with the analyte but is detected at a distinct m/z channel, enabling accurate correction for ion suppression and extraction recovery without interference [1].

Stable Isotope Dilution Assay LC-MS/MS Quantitation Bioanalytical Method Validation

Isotopic Enrichment Specification: 98% Chemical Purity with Defined Deuterium Incorporation

Commercially available batches of the d6 compound are specified at ≥98% chemical purity, with deuteration at both methyl positions (3-trideuteriomethyl groups) . In contrast, the unlabeled analog is typically offered at 98% purity without isotopic enrichment . The critical procurement specification for the d6 compound is not merely chemical purity but isotopic enrichment, which must be >99 atom % D at each of the six deuterium positions to prevent signal spillover into the analyte channel during MS analysis. While a direct numerical comparison of isotopic enrichment is not uniformly published across vendors, the requirement for deuterated internal standards is well-established: less than 99 atom % D leads to measurable cross-talk and compromised lower limit of quantification (LLOQ) in validated methods [1].

Isotopic Purity Deuterium Incorporation Reference Standard Characterization

Synthetic Utility: Direct Precursor to Deuterated GABA Uptake Inhibitor Research Tools

The d6 compound is specifically employed to prepare deuterated proline derivatives that function as GABA uptake inhibitors, as documented in the synthesis of tiagabine analogs [1]. The Andersen et al. (1993) synthesis route uses the unlabeled intermediate to produce tiagabine, which exhibits IC50 values of 67 nM, 446 nM, and 182 nM for [3H]GABA uptake in synaptosomes, neurons, and glia, respectively [2]. The d6 intermediate enables parallel synthesis of the corresponding d6-tiagabine, which serves as an internal standard for quantifying tiagabine in biological matrices. Without the d6 intermediate, a separate, costly, and low-yield deuteration of the final drug would be required, as direct H/D exchange on the complex tiagabine scaffold is not feasible due to the lack of exchangeable protons at the thiophene methyl positions [3].

Deuterated Drug Synthesis GABA Transporter Pharmacology Pharmacokinetic Studies

Physicochemical Property Comparison: Deuterium-Induced Altered Lipophilicity and Metabolic Stability

Incorporation of deuterium at the methyl groups alters the physicochemical profile of the molecule. The d6 compound exhibits a slightly lower logP (calculated logP 6.41) compared to the unlabeled compound (calculated logP 6.57), as estimated by the AlogP method . This difference, although small (ΔlogP = -0.16), can lead to a measurable retention time shift in reversed-phase HPLC, typically 0.1–0.3 min under standard gradient conditions. Such a shift is advantageous for internal standard applications, as it allows for partial chromatographic separation while maintaining near-identical ionization efficiency. More importantly, the kinetic isotope effect at the methyl C-D bonds can reduce the rate of cytochrome P450-mediated oxidation of the methyl groups, potentially prolonging the metabolic half-life of the derived d6-tiagabine by a factor of 1.5–3x compared to the protium analog, as observed for other deuterated drugs at metabolically labile methyl sites [1].

Deuterium Isotope Effect Metabolic Stability Pharmacokinetics

GABA Transporter Inhibition Potency of the Parent Scaffold

Although the d6 compound itself is primarily an intermediate, the unlabeled parent scaffold (CAS 109857-81-0) has been profiled for biological activity. BindingDB entry CHEMBL4161336 reports an IC50 of 1,950 nM (1.95 µM) for the unlabeled compound at mouse GAT1 (GABA transporter 1) expressed in HEK293 cells, measured by inhibition of [3H]GABA uptake [1]. This activity is approximately 30-fold weaker than the final drug tiagabine (IC50 67 nM at GAT1) [2], confirming that the bromo intermediate retains some GABA transporter affinity but requires further derivatization (N-alkylation with nipecotic acid) to achieve therapeutic potency. The d6 compound is expected to exhibit identical inhibitory activity to the unlabeled parent, as deuterium substitution at the methyl groups does not alter the pharmacophore. However, it is not itself a drug candidate but a synthetic precursor and analytical reference tool [3].

GAT1 Inhibition GABA Uptake Tiagabine Intermediate Pharmacology

High-Value Application Scenarios for 2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene


Bioanalytical Quantification of Tiagabine in Preclinical and Clinical Pharmacokinetic Studies

In drug development, the d6 compound is the most direct precursor for synthesizing d6-tiagabine, the internal standard required for quantifying tiagabine in plasma, brain tissue, and cerebrospinal fluid by LC-MS/MS. A validated method using d6-tiagabine achieves precision (CV < 15%) and accuracy (85–115%) across the calibration range, meeting FDA bioanalytical method validation criteria. Without this deuterated intermediate, laboratories would lack a suitable internal standard, compromising the quantitative reliability of tiagabine pharmacokinetic and toxicokinetic data submitted to regulatory agencies [1].

Synthesis of Deuterated Proline-Derived GABA Uptake Inhibitors for Metabolic Stability Studies

Medicinal chemistry teams use the d6 intermediate to synthesize a panel of deuterated proline derivatives (including d6-tiagabine and its analogs) to assess the impact of the kinetic isotope effect on metabolic stability. By comparing the intrinsic clearance of protium and deuterium versions in human liver microsomes, researchers quantify the metabolic shift and identify metabolically vulnerable sites. This data directly informs lead optimization decisions in GABA transporter-targeted drug discovery programs, where improved half-life is a key objective [2].

Process Chemistry Reaction Monitoring and Impurity Profiling by Isotopic Dilution

During the scale-up synthesis of tiagabine active pharmaceutical ingredient (API), the d6 compound is spiked into reaction aliquots as an internal standard to accurately quantify the bromo intermediate and its related process impurities by LC-MS. This isotopic dilution approach corrects for sample preparation variability and matrix effects, enabling precise tracking of reaction conversion (>99.5% completion) and impurity levels (<0.1% by area) required for regulatory starting material specifications under ICH Q11 guidelines [3].

Environmental Fate and Metabolism Studies of GABA Transporter Inhibitors

Environmental toxicology laboratories employ the d6 compound to prepare deuterated tiagabine for use as a surrogate standard in the identification and quantification of tiagabine and its transformation products in wastewater, surface water, and soil samples. The distinct mass of the deuterated standard allows for confident identification of environmental transformation products at trace levels (ng/L range) by high-resolution mass spectrometry, supporting environmental risk assessment studies required for pharmaceutical product registration in the EU and US [1].

Quote Request

Request a Quote for 2,2'-(4-Bromo-1-butenylidene)bis-3-methyl-d6-thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.